(4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
The compound “(4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a bifunctional molecule comprising a piperazine core linked to two distinct heterocyclic moieties: a furan-2-carbonyl group and a 3-methoxy-1-methylpyrazole unit. The piperazine ring serves as a central scaffold, a common feature in bioactive molecules due to its conformational flexibility and ability to engage in hydrogen bonding .
Synthetic routes for analogous compounds often involve coupling arylpiperazines with functionalized pyrazole carboxylic acids or their activated derivatives (e.g., acid chlorides or mixed anhydrides) under standard amidation or ketone-forming conditions . While direct evidence of this compound’s synthesis is absent in the provided literature, structural parallels to compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, ) suggest similar synthetic strategies, such as coupling preformed piperazine and pyrazole intermediates .
Properties
IUPAC Name |
furan-2-yl-[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-17-10-11(13(16-17)22-2)14(20)18-5-7-19(8-6-18)15(21)12-4-3-9-23-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJUYBCEGLXKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:
Formation of the Furan-2-Carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Piperazine Derivatization: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Pyrazole Derivatization: Separately, the 3-methoxy-1-methyl-1H-pyrazole is synthesized through the reaction of hydrazine with an appropriate diketone, followed by methylation and methoxylation.
Coupling Reaction: Finally, the furan-2-carbonyl piperazine intermediate is coupled with the pyrazole derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibit promising anticancer properties. The incorporation of piperazine and pyrazole moieties has been linked to enhanced activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in breast and liver cancer models, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components allow it to disrupt microbial cell membranes or inhibit essential enzymes, leading to bactericidal effects. Research has highlighted its efficacy against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .
Neuropharmacology
CNS Activity
The piperazine ring in the compound is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Compounds containing similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment. Preliminary studies suggest that this compound may modulate serotonin receptors, leading to anxiolytic effects .
Drug Design and Development
Lead Compound for Drug Development
Due to its diverse biological activities, this compound serves as a lead compound in drug design. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile and minimize toxicity while enhancing efficacy .
Case Studies
Mechanism of Action
The mechanism of action of (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring might participate in π-π stacking interactions, the piperazine ring could engage in hydrogen bonding, and the pyrazole ring might interact with metal ions or other active sites in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperazine-pyrazole hybrids, which exhibit diverse biological activities depending on substituent patterns. Key analogues include:
Key Observations
The 3-methoxy-1-methylpyrazole moiety likely increases metabolic stability relative to unsubstituted pyrazoles (e.g., compound 5, ), as methyl and methoxy groups reduce susceptibility to oxidative degradation .
Physicochemical Properties :
- The target compound’s lower molecular weight (~385.4 g/mol) compared to analogues (e.g., ~452.9 g/mol for ) suggests improved bioavailability.
- The furan ring may reduce aqueous solubility relative to sulfonyl or methoxy-substituted piperazines (e.g., ), necessitating formulation optimization.
Antimicrobial Potential: Pyrazole-piperazine hybrids with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli . The target compound’s furan substituent, however, may shift activity toward Gram-negative pathogens due to increased membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis is likely less resource-intensive than analogues requiring multi-step functionalization (e.g., trifluoromethylation in ), as furan-2-carbonyl chloride is commercially available and reacts efficiently with piperazine .
Research Findings and Gaps
- Biological Screening : Direct evidence of the compound’s activity is absent in the provided literature. However, structurally related pyrazole-piperazines show efficacy in antimicrobial and CNS assays, suggesting prioritized testing in these areas .
Biological Activity
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone, also known by its IUPAC name 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(3-methoxy-1-methyl-1H-pyrazol-4-yl)ethanone, has garnered attention in various pharmacological studies due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bonds | 3 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the MAPK pathway and the Bcl-2 family proteins .
- Anticonvulsant Properties : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant activities, although specific data on this compound's efficacy is limited .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin. This suggests a potential role in cancer therapy .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various derivatives, it was found that the compound inhibited cell proliferation in Jurkat and A-431 cell lines. The IC50 values were reported to be below those of reference drugs, indicating a promising therapeutic index .
Study 2: Mechanistic Insights
A detailed investigation into the molecular dynamics revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for drug design .
Study 3: SAR Analysis
Structure-Activity Relationship (SAR) studies highlighted that modifications to the furan and piperazine moieties significantly influence the biological activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity, emphasizing the importance of substituent effects in drug design .
Q & A
Q. What are the established synthetic routes for this compound?
The compound can be synthesized via a two-step approach:
- Step 1 : React a substituted pyrazole-4-carbonyl chloride with 1-(furan-2-carbonyl)piperazine in the presence of a base (e.g., triethylamine) to form the intermediate.
- Step 2 : Introduce the 3-methoxy-1-methylpyrazole moiety through nucleophilic substitution or coupling reactions. Optimize reaction conditions (e.g., solvent, temperature) to enhance yield . Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How is the structure of this compound characterized?
Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions and piperazine-furan/pyrazole connectivity .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in pyrazole rings) .
Q. What in vitro assays are suitable for initial biological screening?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Enzyme Inhibition : Screen against kinases or proteases linked to disease pathways (e.g., COX-2 for anti-inflammatory potential) .
Advanced Research Questions
Q. How can synthetic yield be improved for scale-up?
- Catalyst Optimization : Test Pd-catalyzed cross-coupling reactions for pyrazole-piperazine bond formation. Compare Pd(OAc) vs. PdCl(PPh) efficiency .
- Solvent Screening : Evaluate polar aprotic solvents (DMF, DMSO) vs. dichloromethane for intermediate stability.
- Workflow Table :
| Step | Parameter | Optimal Condition | Yield (%) |
|---|---|---|---|
| 1 | Solvent | DMF | 78 |
| 2 | Catalyst | Pd(OAc) | 85 |
Q. How does the pyrazole substituent (3-methoxy-1-methyl) influence bioactivity?
- Comparative Studies : Synthesize analogs with variations (e.g., 3-ethoxy, 3-nitro) and test in MIC assays. The methoxy group enhances lipophilicity, improving membrane permeability .
- SAR Insights : Methyl at N1 prevents metabolic degradation, while methoxy at C3 modulates electronic effects on the pyrazole ring .
Q. What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding with bacterial DNA gyrase (PDB: 1KZN). The furan carbonyl may form hydrogen bonds with Arg1216 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify critical binding residues .
Q. How to resolve contradictions in reported biological data?
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed inoculum size, incubation time).
- Meta-Analysis : Compare data across studies using tools like RevMan. For example, discrepancies in MIC values may arise from strain-specific resistance .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
